molecular formula C7H3Cl3F2O B1402160 1,3-Difluoro-5-(trichloromethoxy)benzene CAS No. 1404194-36-0

1,3-Difluoro-5-(trichloromethoxy)benzene

Cat. No.: B1402160
CAS No.: 1404194-36-0
M. Wt: 247.4 g/mol
InChI Key: SDWOGHNXRNYYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoro-5-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3Cl3F2O It is characterized by the presence of two fluorine atoms and a trichloromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1,3-difluorobenzene is reacted with trichloromethanol under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of 1,3-Difluoro-5-(trichloromethoxy)benzene may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(trichloromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and trichloromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the fluorine or trichloromethoxy groups .

Scientific Research Applications

1,3-Difluoro-5-(trichloromethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-(trichloromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The specific effects depend on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-5-(trifluoromethoxy)benzene
  • 1,3-Difluoro-5-(methylsulfonyl)benzene
  • 1,3-Difluoro-5-pentylbenzene
  • 1,3-Difluoro-5-(trifluoromethyl)benzene

Uniqueness

1,3-Difluoro-5-(trichloromethoxy)benzene is unique due to the presence of both fluorine and trichloromethoxy groups, which impart distinct chemical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

1,3-Difluoro-5-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and the implications for therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorine Atoms : Two fluorine atoms positioned on the benzene ring.
  • Trichloromethoxy Group : A trichloromethoxy substituent that enhances its lipophilicity and potentially its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail these activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. A notable study assessed its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effect
Staphylococcus aureus6.25 µMBactericidal
Escherichia coli12.5 µMBacteriostatic
Pseudomonas aeruginosa25 µMBacteriostatic

The compound's mechanism of action in antimicrobial activity appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

This compound has shown promising results in cancer research. It induces apoptosis in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induces apoptosis
A549 (Lung Cancer)15Inhibits proliferation
HepG2 (Liver Cancer)20Induces cell cycle arrest

The compound appears to modulate key signaling pathways involved in cell survival and proliferation, particularly through interactions with cytochrome P450 enzymes which influence drug metabolism .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, affecting the metabolism of various substrates and potentially altering pharmacokinetics for co-administered drugs .
  • DNA Binding : It has been shown to bind to DNA, causing structural changes that may inhibit transcription and replication processes .
  • Cell Signaling Modulation : The compound influences key signaling pathways related to apoptosis and cell cycle regulation, particularly in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited significant bactericidal activity with an MIC value of 6.25 µM, indicating its potential as a treatment option for infections caused by resistant strains.

Case Study 2: Anticancer Research

In vitro studies demonstrated that the compound could induce apoptosis in MCF-7 breast cancer cells at an IC50 of 10 µM. The mechanism was linked to the modulation of apoptotic signaling pathways, suggesting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

1,3-difluoro-5-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-2-4(11)1-5(12)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWOGHNXRNYYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.